2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide
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Overview
Description
2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide is a synthetic organic compound with the molecular formula C7H9ClN2O3S and a molecular weight of 236.68 g/mol . This compound is primarily used in research settings and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with a thiazolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or dimethyl sulfoxide (DMSO) can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide: A closely related compound with similar structural features and applications.
N-(2,6-Dimethylphenyl)chloroacetamide: Another chloroacetamide derivative with different biological activities and uses.
Uniqueness
2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide is unique due to its specific thiazolidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O3S/c8-3-5(11)9-1-2-10-6(12)4-14-7(10)13/h1-4H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSVYGXKVJGMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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